(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate
Description
This compound is a structurally complex derivative of the hexahydropyrano[3,2-d][1,3]dioxin core, characterized by multiple stereogenic centers and functional groups. Key structural features include:
- Core: A bicyclic pyrano[3,2-d][1,3]dioxin system with defined stereochemistry (4aR,6S,7R,8S,8aS), which confers rigidity and influences conformational stability .
- 4-Methoxyphenoxy group at position 6, contributing to π-π interactions and solubility modulation . 4-Methylbenzoate ester at position 7, enhancing lipophilicity and serving as a protective group for hydroxyl functionality . Phenyl group at position 2, stabilizing the structure through steric and electronic effects .
Synthetic routes for analogous compounds involve multi-step protection/deprotection strategies, such as acyl chloride-mediated esterification (e.g., using 4-methylbenzoyl chloride) and stereoselective glycosylation .
Properties
Molecular Formula |
C31H32O8 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |
InChI |
InChI=1S/C31H32O8/c1-4-18-34-27-26-25(19-35-30(39-26)22-8-6-5-7-9-22)37-31(36-24-16-14-23(33-3)15-17-24)28(27)38-29(32)21-12-10-20(2)11-13-21/h4-17,25-28,30-31H,1,18-19H2,2-3H3/t25-,26+,27+,28-,30?,31-/m1/s1 |
InChI Key |
GGJWZZOGPJLAJS-ZCIXGMBYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@H]2OC5=CC=C(C=C5)OC)OCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)OC)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
4-Methylbenzoate vs. acetate (): The former provides greater steric hindrance and slower hydrolysis rates, critical for prodrug design .
Solubility and Bioavailability: Diol-containing analogs () exhibit higher aqueous solubility (e.g., >10 mg/mL in DMSO) compared to esterified derivatives () . The 4-methoxyphenoxy group in the target compound balances lipophilicity and π-stacking capacity, a feature absent in simpler phenyl-substituted analogs () .
Synthetic Challenges :
- Fluorinated analogs (e.g., ) require stringent anhydrous conditions, whereas allyloxy derivatives (target compound) tolerate mild catalytic conditions .
- Sulfonate esters () show higher electrophilicity than benzoates, necessitating distinct purification protocols .
Spectroscopic Differentiation: $^{13}$C NMR: The 4-methylbenzoate carbonyl in the target compound resonates near δ 167 ppm, distinct from acetate (δ 170–172 ppm) or sulfonate (δ 160–165 ppm) . Aromatic protons in 4-methoxyphenoxy groups (δ 6.8–7.1 ppm) differ from phenyl substituents (δ 7.2–7.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
